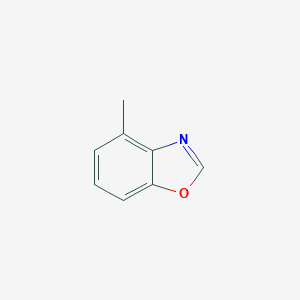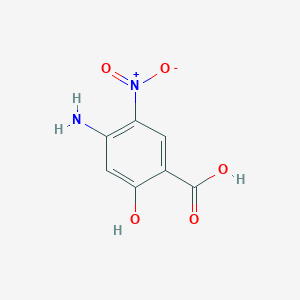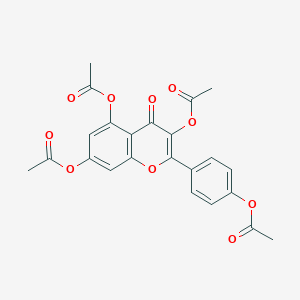
Kaempferoltetraacetat
Übersicht
Beschreibung
Kaempferol tetraacetate is a flavonoid with the CAS number 16274-11-6 . It appears as a powder and belongs to the type of compounds known as flavonoids . It has been found in the herbs of Cudrania tricuspidata .
Molecular Structure Analysis
Kaempferol tetraacetate has the chemical formula C23H18O10 . Its chemical name is [4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate . The molecular weight of Kaempferol tetraacetate is 454.4 .
Chemical Reactions Analysis
Kaempferol, a related compound, has been shown to interact with various radical species in different media, suggesting potential antioxidant properties . Kaempferol has also been shown to exhibit significant cytotoxicity in vitro against three human cell lines HL-60, U937, and SK-MEL-1 .
Physical and Chemical Properties Analysis
Kaempferol tetraacetate is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound is desiccated at -20°C for storage .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Kaempferol und seine zugehörigen Verbindungen weisen antimikrobielle Eigenschaften auf, darunter antibakterielle, antifungale und antiprotozoale Aktivitäten . Die Entwicklung von Medikamenten und Behandlungsschemata auf Basis dieser Verbindungen gewinnt angesichts der zunehmenden Resistenz zahlreicher Krankheitserreger immer mehr an Bedeutung .
Traditionelle Anwendungen
Viele der Kaempferol enthaltenden Pflanzen werden seit Jahrhunderten in traditionellen Systemen auf der ganzen Welt zur Behandlung zahlreicher Erkrankungen eingesetzt . Dies unterstreicht das Potenzial von Kaempferoltetraacetat in der traditionellen Medizin.
Antikrebs-Eigenschaften
Kaempferol hat sich als Antikrebsmittel erwiesen. Es verändert viele Signalwege in Krebszellen, was zu einer Hemmung des Zellwachstums und zum Zelltod in verschiedenen Tumorarten führt .
Behandlung von Bauchspeicheldrüsenkrebs
Die Forschung an drei menschlichen Bauchspeicheldrüsenkrebszelllinien zeigte die Antikrebswirkung von Kaempferol durch Reduktion der Lebensfähigkeit und Erhöhung der Apoptose in dosisabhängiger Weise .
Behandlung von Brustkrebs
Laut Tierstudien zeigen Flavonoide wie Kaempferol eine therapeutische Wirkung als Chemotherapeutikum für Brustkrebs .
Nanotechnologie-Anwendungen
Eine neuartige Nanotechnologie-Anwendung, die eine Mischung mit Kaempferol-Nanokristallen beinhaltet, zeigte vielversprechende Ergebnisse gegen A. baumannii; die Forschung konzentrierte sich auf die Behandlung infizierter Wunden .
Wirkmechanismus
Target of Action
Kaempferol, a flavonoid from which Kaempferol tetraacetate is derived, has been shown to interact with multiple targets in the body. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Specific targets include proteins like AKT1 and MMP9 , and it has also been shown to affect the NLRP3 inflammasome and the CCAAT enhancer binding protein (C/EBP) .
Mode of Action
Kaempferol interacts with its targets leading to various changes. For instance, it has been shown to inactivate the NLRP3 inflammasome, which is responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response . In adipocytes, kaempferol downregulates C/EBP β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .
Biochemical Pathways
Kaempferol affects multiple biochemical pathways. For instance, it has been shown to induce bacterial pathogen resistance by both salicylic acid (SA) and MPK-dependent signaling pathways in Arabidopsis . In cancer cells, it has been found to alter many signaling pathways, resulting in cell growth inhibition and death .
Result of Action
The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have anti-cancer, antioxidant, anti-inflammatory, antimicrobial, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties . In cancer cells, it results in cell growth inhibition and death .
Action Environment
The action of kaempferol can be influenced by various environmental factors. For instance, the bioavailability of kaempferol can be enhanced by nanoformulation, which can lead to better absorption into the body, better target delivery, and improved therapeutic action against certain diseases .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Kaempferol tetraacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It shows cytotoxicity, indicating that it may interact with key proteins or enzymes involved in cell survival and proliferation .
Cellular Effects
Kaempferol tetraacetate influences cell function by exerting cytotoxic effects on various types of cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of Kaempferol tetraacetate involves its interactions at the molecular level. It may bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression that lead to its cytotoxic effects .
Eigenschaften
IUPAC Name |
[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYHERJWMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kaempferol tetraacetate interact with biological targets?
A1: While the provided research doesn't focus on kaempferol tetraacetate's direct biological activity, a related compound, kaempferol, is mentioned. [] This suggests that kaempferol tetraacetate might serve as a prodrug, eventually converting to kaempferol in vivo. Further research would be needed to confirm this hypothesis. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
Q2: What are the possible applications of kaempferol tetraacetate in synthetic chemistry?
A2: Kaempferol tetraacetate can act as a valuable starting material for selectively synthesizing various O-methylated kaempferol derivatives. [] This is achieved through a controlled deacetylation process followed by specific methylation reactions. This strategy offers a route to access a diverse range of kaempferol analogs with potentially distinct biological properties. [] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates: https://www.semanticscholar.org/paper/ac1d2ee2a6b0f78614f7436567c06e9dd2618ed5
Q3: Are there any computational studies exploring kaempferol derivatives?
A3: Yes, computational docking studies have been conducted using closely related molecules like rare flavonoids, including naringenin triacetate. [] These studies focused on their binding potential within the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1), a protein involved in epigenetic regulation. These findings could provide insights into the potential interactions of kaempferol tetraacetate with similar biological targets. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




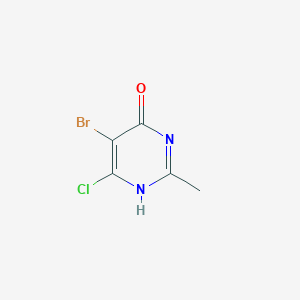
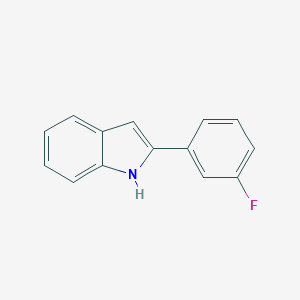


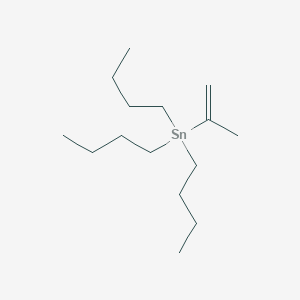
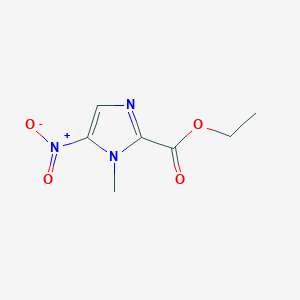

![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
